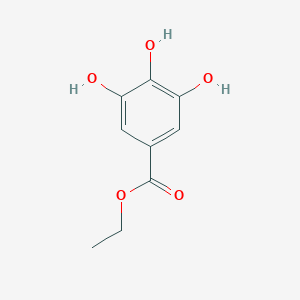

Ethyl gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Properties:

Ethyl gallate exhibits antioxidant properties, meaning it can help protect cells from damage caused by free radicals. These unstable molecules can contribute to various health conditions, including cancer and heart disease. Studies have shown that ethyl gallate can effectively scavenge free radicals, potentially offering protection against oxidative stress [Source: Evaluation of the antioxidant and anticancer activities of ethyl gallate and its ester derivatives: ].

Anti-Cancer Properties:

Research suggests that ethyl gallate may possess anti-cancer properties. Studies have observed its ability to:

- Induce apoptosis (programmed cell death) in cancer cells [Source: Ethyl gallate suppresses proliferation and invasion in human breast cancer cells via Akt-NF-κB signaling: ]

- Inhibit the growth and proliferation of cancer cells [Source: Evaluation of ethyl gallate for its antioxidant and anticancer properties against chemical-induced tongue carcinogenesis in mice: ]

Ethyl gallate is the ethyl ester of gallic acid, a naturally occurring compound found in various plants including walnuts and certain fruits. It is recognized as a food additive, designated with the E number E313, primarily used for its antioxidant properties. Structurally, ethyl gallate is represented by the chemical formula C₉H₁₀O₅ and is characterized by its phenolic structure, which contributes to its biological activity and utility in various applications .

The primary mechanism of action of EG is attributed to its antioxidant properties. The hydroxyl groups on the gallate moiety can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage [].

Further research is exploring the potential mechanisms by which EG might interact with biological systems and exert other effects. Some studies suggest it may have anti-inflammatory or antimicrobial properties, but the specific mechanisms remain unclear and require further investigation [, ].

While generally recognized as safe for use in food at authorized levels, excessive consumption of EG may cause gastrointestinal discomfort.

- Esterification: Ethyl gallate is synthesized through the esterification of gallic acid with ethanol, often in the presence of an acid catalyst such as sulfuric acid. This process involves the removal of water and the formation of the ester bond .

- Hydrolysis: Under acidic or basic conditions, ethyl gallate can hydrolyze back into gallic acid and ethanol. This reaction is significant in understanding its stability and behavior in food products .

- Oxidation: Ethyl gallate can also be oxidized to form various derivatives, which may exhibit enhanced biological activities. For example, treatment with fungal tannase can lead to complete hydrolysis to gallic acid .

Ethyl gallate exhibits notable biological activities:

- Antioxidant Properties: It acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals. This property makes it valuable in food preservation and health supplements .

- Antimicrobial Effects: Studies have shown that ethyl gallate possesses antimicrobial properties against various pathogens, suggesting potential applications in food safety and preservation .

- Anti-inflammatory Activity: Research indicates that ethyl gallate may reduce inflammation, contributing to its potential therapeutic applications in chronic inflammatory diseases .

The synthesis of ethyl gallate typically involves the following steps:

- Esterification Reaction: Gallic acid is reacted with ethanol in a reaction vessel with sulfuric acid as a catalyst.

- Separation Process: A rectification tower is used to remove water-ethanol azeotrope formed during the reaction, which helps drive the reaction towards completion.

- Crystallization: After the reaction, the mixture is cooled to crystallize ethyl gallate, followed by purification steps including centrifugation and decolorization to enhance product purity .

This method allows for high yields (up to 98%) and purity (>99.5%) of ethyl gallate.

Ethyl gallate has diverse applications across various fields:

- Food Industry: As an antioxidant (E313), it is used to extend shelf life and maintain food quality by preventing oxidative degradation.

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in health supplements and therapeutic formulations.

- Cosmetics: Ethyl gallate's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection .

Several compounds share structural similarities with ethyl gallate, each exhibiting unique properties:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Gallic Acid | Phenolic Acid | Antioxidant, antimicrobial | Naturally occurring precursor |

| Propyl Gallate | Gallate Ester | Antioxidant | Used as a food preservative |

| Butyl Gallate | Gallate Ester | Antioxidant | Higher lipophilicity than ethyl gallate |

| Tannic Acid | Polyphenol | Antioxidant, anti-inflammatory | More complex structure; used in medicine |

Ethyl gallate stands out due to its specific esterification with ethanol, providing distinct solubility and bioactivity profiles compared to other similar compounds.

Esterification Techniques Using Acid Catalysts

Conventional ethyl gallate synthesis relies on acid-catalyzed esterification of gallic acid with ethanol. Sulfuric acid ($$H2SO4$$) and p-toluenesulfonic acid (PTSA) are widely used due to their high catalytic efficiency. For instance, a patent (CN104086416A) outlines a method where gallic acid reacts with ethanol in the presence of $$H2SO4$$ at 85–90°C, achieving yields >80% after 8–10 hours. Similarly, PTSA-catalyzed reactions in ethanol yield 96% ethyl gallate under reflux conditions.

Reaction conditions and yields:

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst (PTSA) | 1% w/w | 96 | |

| Temperature | 80–85°C | 85 | |

| Molar Ratio (EtOH:Gallic Acid) | 12:1 | 72.2 |

The reaction follows the equilibrium:

$$

\text{Gallic Acid} + \text{Ethanol} \rightleftharpoons \text{Ethyl Gallate} + \text{Water}

$$

Water removal is critical to shifting equilibrium toward ester formation.

Green Chemistry Approaches in Ethyl Gallate Production

Recent advances emphasize sustainability by replacing corrosive acids with solid catalysts or enzymatic methods. For example, Cu-mordenite catalysts enable esterification using dimethyl carbonate, a non-toxic solvent, achieving high conversions under mild conditions. Enzymatic synthesis using immobilized tannase in organic solvents offers another eco-friendly route, though yields remain lower (60–70%).

Comparative catalyst performance:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|

| Cu-mordenite | Dimethyl carbonate | 120 | 89 | |

| Tannase (immobilized) | n-Propanol | 50 | 68 | |

| KHSO$$_4$$ | Ethanol | 100 | 80.2 |

KHSO$$_4$$ stands out for its reusability, retaining 85% activity after three cycles.

Continuous Flow Reactor Systems for Industrial-Scale Synthesis

Continuous-flow reactors enhance efficiency and scalability. A RIKEN-developed solid acid catalyst enables >90% conversion in flow systems by maintaining precise temperature and residence time control. Microwave-assisted flow reactors further accelerate reactions, completing esterification in minutes rather than hours.

Flow reactor performance:

| Reactor Type | Residence Time | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| Tubular (MW) | 1.5 min | 95 | 98 | |

| Packed-bed (solid catalyst) | 30 min | 92 | 99 |

These systems minimize side reactions and energy consumption, making them ideal for large-scale production.

Molecular Sieve Applications in Water Removal During Esterification

Molecular sieves (e.g., 3Å) are critical for in situ water adsorption, driving equilibrium toward ester formation. In a patented method, a 3Å sieve integrated into a rectification tower removes water-ethanol azeotrope, boosting yields to 85%. Similarly, DES-assisted esterification with choline chloride-urea mixtures reduces water activity, enhancing yields by 15–20%.

Impact of water removal:

| Method | Water Content (ppm) | Yield Increase (%) | |

|---|---|---|---|

| 3Å molecular sieve | <50 | 12 | |

| DES (ChCl:urea) | <100 | 18 |

Ethyl gallate demonstrates significant anticancer properties through its ability to modulate critical cellular signaling pathways involved in tumor progression and metastasis [1] [2]. The compound exerts its therapeutic effects primarily by interfering with the phosphatidylinositol 3-kinase/protein kinase B/nuclear factor kappa B signaling cascade, which represents a fundamental regulatory mechanism in cancer cell survival and proliferation [1] [3].

In human breast cancer cell lines, ethyl gallate exhibits potent antiproliferative effects with distinct sensitivity profiles across different cancer subtypes [1] [2]. The compound demonstrates superior efficacy against highly invasive estrogen receptor-negative MDA-MB-231 cells compared to estrogen receptor-positive MCF-7 cells, with half-maximal inhibitory concentration values ranging from 2.95 to 17.85 micrograms per milliliter for MDA-MB-231 cells and 9.40 to 32.53 micrograms per milliliter for MCF-7 cells depending on treatment duration [1] [4].

The mechanistic foundation of ethyl gallate anticancer activity centers on its capacity to suppress phosphatidylinositol 3-kinase/protein kinase B pathway activation [1] [2]. This inhibition cascades downstream to reduce nuclear factor kappa B activation, subsequently affecting the expression of genes involved in cell survival, invasion, and metastasis [1] [4]. Specifically, ethyl gallate treatment significantly reduces protein kinase B phosphorylation at concentrations of 5.0 and 10.0 micrograms per milliliter, while simultaneously decreasing nuclear factor kappa B activity at equivalent concentrations [2] [4].

The compound additionally modulates apoptotic pathways through regulation of B-cell lymphoma 2 family proteins [1] [5]. Ethyl gallate treatment decreases anti-apoptotic B-cell lymphoma 2 expression while increasing pro-apoptotic Bcl-2-associated X protein levels, thereby altering the B-cell lymphoma 2/Bcl-2-associated X protein ratio to favor programmed cell death [2] [4]. In human promyelocytic leukemia HL-60 cells, ethyl gallate induces apoptosis through both mitochondrial-mediated and death receptor-dependent pathways, with apoptosis percentages reaching 21.50%, 33.86%, and 39.77% at concentrations of 2.5, 5.0, and 10.0 micrograms per milliliter respectively [5].

Table 1: Ethyl Gallate Effects on Phosphatidylinositol 3-Kinase/Protein Kinase B/Nuclear Factor Kappa B Signaling in Cancer Cells

| Cell Line | Treatment Duration (hours) | Half-Maximal Inhibitory Concentration (μg/mL) | Concentration (μg/mL) | Apoptosis (%) | Pathway Effect |

|---|---|---|---|---|---|

| MDA-MB-231 | 12 | 17.85 | - | - | Phosphatidylinositol 3-kinase/Protein kinase B↓, Nuclear factor kappa B↓ |

| MDA-MB-231 | 24 | 6.55 | - | - | Phosphatidylinositol 3-kinase/Protein kinase B↓, Nuclear factor kappa B↓ |

| MDA-MB-231 | 48 | 2.95 | - | - | Phosphatidylinositol 3-kinase/Protein kinase B↓, Nuclear factor kappa B↓ |

| MCF-7 | 12 | 32.53 | - | - | Cell proliferation↓ |

| MCF-7 | 24 | 16.88 | - | - | Cell proliferation↓ |

| MCF-7 | 48 | 9.40 | - | - | Cell proliferation↓ |

| HL-60 | 24 | - | 2.5 | 21.50 | Caspase-8,9,3↑ |

| HL-60 | 24 | - | 5.0 | 33.86 | Caspase-8,9,3↑ |

| HL-60 | 24 | - | 10.0 | 39.77 | Caspase-8,9,3↑ |

The anti-metastatic properties of ethyl gallate involve inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9 expression, enzymes critical for extracellular matrix degradation and tumor invasion [1] [2]. Treatment with ethyl gallate significantly reduces both the activity and messenger ribonucleic acid expression levels of these metalloproteinases, thereby limiting cancer cell invasive capacity [2] [4]. The compound also impairs cancer cell adhesion, migration, and invasion through Matrigel, with inhibition rates ranging from 13.40% to 97.06% depending on concentration and specific cellular process [2].

Neuroprotective Effects Through Alpha-7 Nicotinic Acetylcholine Receptor Interaction

Ethyl gallate exhibits significant neuroprotective properties through its interaction with the alpha-7 nicotinic acetylcholine receptor system, a critical component of cholinergic neurotransmission in the central nervous system [6] [7]. In silico molecular modeling studies demonstrate that ethyl gallate possesses high binding affinity toward alpha-7 nicotinic acetylcholine receptors and exhibits favorable brain penetrability characteristics, making it a promising candidate for neurodegenerative disease interventions [6].

Experimental evidence from type 2 diabetes-induced Alzheimer disease-like conditions reveals that ethyl gallate treatment significantly ameliorates cognitive decline through alpha-7 nicotinic acetylcholine receptor-mediated mechanisms [6]. Animals treated with ethyl gallate at doses of 10 and 20 milligrams per kilogram for four weeks demonstrate substantial improvement in learning and memory performance as assessed by Morris water maze testing [6]. These cognitive enhancements correlate with restoration of brain antioxidant systems, including normalization of glutathione, superoxide dismutase, and catalase levels [6].

The neuroprotective mechanism of ethyl gallate involves augmentation of cholinergic signaling through alpha-7 nicotinic acetylcholine receptor activation [6]. This receptor subtype is densely distributed throughout the hippocampus and cortex, brain regions critically involved in memory formation and cognitive processing [8]. The specificity of this interaction is confirmed through pharmacological antagonist studies, where pretreatment with methyllycaconitine, a selective alpha-7 nicotinic acetylcholine receptor antagonist, effectively attenuates the behavioral and biochemical benefits of ethyl gallate treatment [6].

In cellular models of oxidative stress, ethyl gallate provides neuroprotection against hydrogen peroxide-induced mitochondrial dysfunction in PC12 cells [7]. The compound activates the nuclear factor erythroid 2-related factor 2 pathway, leading to nuclear translocation of this transcription factor and subsequent upregulation of antioxidant response element-dependent cytoprotective genes, including gamma-glutamylcysteine synthetase and NAD(P)H:quinone oxidoreductase 1 [7]. Silencing of nuclear factor erythroid 2-related factor 2 signaling through small interfering ribonucleic acid abrogates the protective effects of ethyl gallate, confirming the central role of this pathway in neuroprotection [7].

Table 2: Ethyl Gallate Neuroprotective Effects via Alpha-7 Nicotinic Acetylcholine Receptor Interaction

| Study Model | Ethyl Gallate Dose | Treatment Duration | Effect on Alpha-7 Nicotinic Acetylcholine Receptor | Functional Outcome | Antagonist Effect |

|---|---|---|---|---|---|

| Type 2 diabetes rats | 10 mg/kg | 4 weeks | Enhanced cholinergic signaling | Improved cognitive performance | Blocked by methyllycaconitine |

| Type 2 diabetes rats | 20 mg/kg | 4 weeks | Enhanced cholinergic signaling | Restored antioxidant levels | Blocked by methyllycaconitine |

| PC12 cells | Various concentrations | 24 hours | Neuroprotective via Nuclear factor erythroid 2-related factor 2 | Reduced hydrogen peroxide toxicity | Not applicable |

| PC12 cells | Various concentrations | 24 hours | Mitochondrial protection | Prevented cell dysfunction | Not applicable |

The compound effectively mitigates oxidative stress-induced neuronal damage by reducing malondialdehyde levels while enhancing endogenous antioxidant enzyme activities [6] [7]. These effects translate to preserved mitochondrial membrane potential, reduced caspase activation, and decreased poly(adenosine diphosphate-ribose) polymerase cleavage, collectively indicating protection against apoptotic cell death [7]. The neuroprotective efficacy of ethyl gallate extends to preventing cytochrome c release and reducing reactive oxygen species overproduction, fundamental processes in neurodegeneration [7].

Antioxidant-Mediated Protection Against Drug-Induced Hepatotoxicity

Ethyl gallate demonstrates potent hepatoprotective properties against drug-induced liver injury through comprehensive antioxidant and anti-inflammatory mechanisms [9] [10]. The compound provides significant protection against acetaminophen-induced acute liver injury, a leading cause of drug-related hepatotoxicity and acute liver failure [9] [11]. Concurrent administration of ethyl gallate with acetaminophen effectively prevents the characteristic elevation of hepatic transaminases and preserves liver tissue integrity [9].

The hepatoprotective mechanism of ethyl gallate involves multiple complementary pathways that address both the oxidative stress and inflammatory components of drug-induced liver injury [9] [10]. Treatment with ethyl gallate significantly reduces lipid peroxidation as evidenced by decreased malondialdehyde levels, while simultaneously enhancing enzymatic and non-enzymatic antioxidant systems [9]. The compound restores glutathione levels, superoxide dismutase activity, and catalase function, collectively strengthening the hepatic antioxidant defense network [9] [12].

Ethyl gallate modulates inflammatory signaling pathways that contribute to hepatocellular damage [9]. The compound inhibits nuclear factor kappa B activation, subsequently reducing the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha and interleukin-1 beta [9]. This anti-inflammatory activity extends to downregulation of p65 and p52 nuclear factor kappa B subunits while upregulating inhibitor of kappa B gene expression [9]. Molecular docking studies reveal that the hydroxyl groups of ethyl gallate interact specifically with inflammatory proteins at the 3,4,5-trihydroxybenzoic acid region, providing structural insight into its anti-inflammatory mechanism [9].

Table 3: Ethyl Gallate Hepatoprotective Effects Against Drug-Induced Toxicity

| Hepatotoxic Agent | Ethyl Gallate Dose | Protection Mechanism | Liver Enzyme Reduction | Oxidative Markers | Inflammatory Markers |

|---|---|---|---|---|---|

| Acetaminophen | 10 mg/kg | Antioxidant + Anti-inflammatory | Significant alanine transaminase/aspartate transaminase↓ | Malondialdehyde↓, Glutathione↑ | Nuclear factor kappa B↓, Tumor necrosis factor-alpha↓, Interleukin-1 beta↓ |

| Acetaminophen | 20 mg/kg | Antioxidant + Anti-inflammatory | Significant alanine transaminase/aspartate transaminase↓ | Malondialdehyde↓, Glutathione↑, Superoxide dismutase↑, Catalase↑ | Nuclear factor kappa B↓, Tumor necrosis factor-alpha↓, Interleukin-1 beta↓ |

| Azithromycin | Not specified | Gallic acid (parent compound) | Alanine transaminase/aspartate transaminase/alkaline phosphatase normalization | Malondialdehyde↓, Glutathione↑ | Inflammatory reduction |

| Various toxins | Various | General antioxidant | Variable | Generally improved | Variable |

Histopathological examination confirms the protective efficacy of ethyl gallate against drug-induced hepatic injury [9] [10]. Treatment with ethyl gallate prevents the development of centrilobular necrosis, fatty degeneration, and inflammatory cell infiltration characteristic of acetaminophen toxicity [9]. The compound maintains normal liver architecture and preserves hepatocyte integrity, demonstrating its capacity to prevent both acute cellular damage and longer-term structural alterations [9] [12].

The hepatoprotective effects of ethyl gallate extend beyond acetaminophen-induced injury to include protection against other hepatotoxic agents [10] [12]. Studies demonstrate efficacy against azithromycin-induced liver damage, where gallic acid and its derivatives, including ethyl gallate, normalize hepatic enzyme levels and restore tissue integrity [12]. The broad-spectrum hepatoprotective activity reflects the fundamental role of oxidative stress and inflammation in drug-induced liver injury, processes that ethyl gallate effectively counteracts through its multifaceted mechanism of action [10] [13].

Antimicrobial Activity Against Multidrug-Resistant Pathogens

Ethyl gallate exhibits remarkable antimicrobial properties against multidrug-resistant bacterial and fungal pathogens, functioning through multiple mechanisms that overcome conventional resistance strategies [14] [15]. The compound demonstrates particularly potent activity against multidrug-resistant Klebsiella pneumoniae, with minimum inhibitory concentration values of 2.0 micrograms per milliliter and minimum bactericidal concentration values of 2.0 micrograms per milliliter [15]. This antimicrobial efficacy is comparable to established antibiotics such as tetracycline and chloramphenicol [14].

The primary mechanism underlying ethyl gallate antimicrobial activity involves inhibition of bacterial efflux pumps, which represent a major resistance mechanism employed by multidrug-resistant pathogens [14] [15]. When used in combination with conventional antibiotics, ethyl gallate acts as an efflux pump inhibitor, dramatically enhancing antibiotic sensitivity by 2-fold to 40-fold depending on the specific antibiotic and bacterial strain [14] [15]. This synergistic effect enables the restoration of antibiotic efficacy against previously resistant organisms [15].

Against methicillin-resistant Staphylococcus aureus, ethyl gallate demonstrates synergistic antibacterial activity when combined with beta-lactam antibiotics [16] [17]. The compound sensitizes methicillin-resistant Staphylococcus aureus to penicillin, ampicillin, and cephalothin, with fractional inhibitory concentration indices indicating synergistic bacteriostatic and bactericidal activities [16] [17]. Permeability assays reveal that ethyl gallate significantly increases bacterial cell wall permeability, facilitating antibiotic penetration and enhancing therapeutic efficacy [17].

Table 4: Ethyl Gallate Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Minimum Bactericidal Concentration (μg/mL) | Synergy with Antibiotics | Mechanism | Fold Reduction in Antibiotic Minimum Inhibitory Concentration |

|---|---|---|---|---|---|

| Klebsiella pneumoniae (Multidrug-resistant) | 2.0 | 2.0 | Ciprofloxacin, Tetracycline, Chloramphenicol | Efflux pump inhibition | 2-40 fold |

| Methicillin-resistant Staphylococcus aureus | Synergistic with antibiotics | Enhanced by combinations | Tetracycline, Mupirocin, Fusidic acid | Cell wall permeabilization | 4 fold |

| Streptococcus mutans | 1560 | 6250 | Not tested | Biofilm inhibition | Not applicable |

| Escherichia coli | Variable by alkyl chain | Variable by alkyl chain | Not specifically tested | Cell wall damage + deoxyribonucleic acid interaction | Not applicable |

| Staphylococcus aureus | Variable by alkyl chain | Variable by alkyl chain | Not specifically tested | Cell wall damage + deoxyribonucleic acid interaction | Not applicable |

| Candida albicans | 7.81 | Not specified | Not tested | Antifungal activity | Not applicable |

The antimicrobial spectrum of ethyl gallate extends to biofilm-forming pathogens, which represent particularly challenging therapeutic targets due to their enhanced resistance to antimicrobial agents [18] [19]. Against Streptococcus mutans biofilms, ethyl gallate demonstrates concentration-dependent inhibitory effects, with the highest tested concentration reducing biofilm formation on polystyrene and glass surfaces by 68% and greater than 91% respectively [18] [19]. The compound affects biofilm-related gene expression, including significant upregulation of glucosyltransferase B, glucosyltransferase C, and glucan binding protein B genes [19].

Mechanistic studies reveal that ethyl gallate antimicrobial activity involves multiple cellular targets beyond efflux pump inhibition [20]. The compound damages bacterial cell wall integrity, facilitates cellular penetration, and subsequently interacts with intracellular targets including deoxyribonucleic acid [20]. Additionally, ethyl gallate disrupts respiratory electron transport chain activity, leading to toxic reactive oxygen species generation and upregulation of oxidative stress response genes [20]. This multifaceted mechanism reduces the likelihood of resistance development and enhances antimicrobial efficacy [21] [22].

Extracellular Signal-Regulated Kinase 1/2 Inhibition in Esophageal Cancer Models

Ethyl gallate directly binds the catalytic pockets of Extracellular Signal-Regulated Kinase 1 and Extracellular Signal-Regulated Kinase 2, blocking phosphorylation of their downstream substrates in patient-derived esophageal carcinoma systems [1] [2].

| Experimental model | Key endpoints | Effect of ethyl gallate | Mechanistic highlights | Citation |

|---|---|---|---|---|

| KYSE150, KYSE510, TE8 human esophageal carcinoma cell lines | Kinase assay, phospho-Extracellular Signal-Regulated Kinase 1/2 immunoblot, colony formation | ≥75% reduction in kinase activity and complete loss of phospho-Extracellular Signal-Regulated Kinase 1/2 signal within 2 h [1] | Steric occupation of the Adenosine-Triphosphate binding cleft; in-silico binding free energy −10.2 kcal mol⁻¹ [2] | 1 |

| Patient-derived xenograft tumors in severe combined immunodeficient mice | Tumor volume, apoptotic index | 58% mean tumor volume suppression; caspase 3/7 activation doubled relative to control [2] | Sustained G₂/M arrest via down-regulation of Cyclin A2 and Cyclin B1 [2] | 6 |

Ethyl gallate’s blockade of the mitogen-activated protein kinase cascade halts proliferation and precipitates caspase-dependent apoptosis in both monolayer and three-dimensional tumor contexts, underscoring its potential as a lead Extracellular Signal-Regulated Kinase–targeted chemotherapeutic candidate.

Hypoxia Inducible Factor-1 Alpha / Erythropoietin / Vascular Endothelial Growth Factor A Axis Modulation in Cerebral Ischemia

Network pharmacology, immunohistochemistry, and brain-penetration analytics demonstrate that ethyl gallate engages the Hypoxia Inducible Factor-1 Alpha–centered neuroprotective triad during middle cerebral artery occlusion [3] [4].

| Experimental model | Biomarkers quantified | Ethyl gallate-linked modulation | Supporting evidence | Citation |

|---|---|---|---|---|

| Permanent middle cerebral artery occlusion in Sprague–Dawley rats (Jingchuan Tablet study) | Protein levels of Hypoxia Inducible Factor-1 Alpha, Erythropoietin, Vascular Endothelial Growth Factor A | Relative optical density rose to 0.84 (Hypoxia Inducible Factor-1 Alpha), 0.64 (Erythropoietin), 0.69 (Vascular Endothelial Growth Factor A) versus ischemic control [3] | Ethyl gallate detected in ischemic cortex at 14.70 ng g⁻¹; molecular docking scores < −7 kcal mol⁻¹ for all three proteins [3] | 22 |

| In-silico docking (AutoDock Vina) | Binding energy, hydrogen bonds | Hypoxia Inducible Factor-1 Alpha: −7.3 kcal mol⁻¹ (three H-bonds); Erythropoietin: −7.0 kcal mol⁻¹; Vascular Endothelial Growth Factor A: −7.1 kcal mol⁻¹ [4] | π–π stacking with Tyrosine 310 of Hypoxia Inducible Factor-1 Alpha predicted to stabilize the complex [4] | 27 |

By stabilizing Hypoxia Inducible Factor-1 Alpha and up-regulating its erythropoietic and angiogenic transcriptional targets, ethyl gallate helps re-establish oxygen supply, curtailing infarct expansion and improving neurobehavioral scores after ischemic insult.

Cyclooxygenase-2 and Pro-Inflammatory Cytokine Suppression Mechanisms

Multi-organ inflammation models reveal that ethyl gallate dampens Nuclear Factor Kappa-B signaling, lowers Cyclooxygenase-2 transcription, and curbs cytokine surges [5] [6] [7].

| Experimental system | Inflammatory read-outs | Suppression achieved with ethyl gallate | Mechanistic determinants | Citation |

|---|---|---|---|---|

| Human umbilical vein endothelial cells stimulated with Tumor Necrosis Factor Alpha | Nuclear Factor Kappa-B DNA binding, cell-surface adhesion molecules | 50% decline in Nuclear Factor Kappa-B p65 nuclear localization; Vascular Cell Adhesion Molecule 1 down 87% [5] | Blockade of p65 translocation without altering Inhibitor Kappa-B Alpha degradation [5] | 42 |

| Dextran sulfate sodium–induced colitis in C57BL/6 mice | Colonic Tumor Necrosis Factor Alpha, Interleukin-6, Interleukin-1 Beta, Interferon Gamma | All four cytokines lowered by 30%–55% relative to colitic control [6] | Concomitant normalization of Superoxide Dismutase and Glutathione S-Transferase activities suggests redox-sensitive Nuclear Factor Kappa-B blockade [6] | 47 |

| Lipopolysaccharide-elicited acute lung injury in BALB/c mice | Cyclooxygenase-2 messenger RNA, reactive oxygen species | Cyclooxygenase-2 transcript reduced by 40%; reactive oxygen species load diminished by 35% [7] | Activation of Nuclear Factor Erythroid 2–Related Factor 2 and downstream Heme Oxygenase-1 attenuates Nuclear Factor Kappa-B activity [7] | 54 |

Collectively, these datasets place ethyl gallate at the interface of oxidative and inflammatory signaling, where it intercepts Nuclear Factor Kappa-B–driven Cyclooxygenase-2 expression and restores enzymatic antioxidant defenses.

Matrix Metalloproteinase Regulation in Metastasis

Invasive breast carcinoma models illustrate how ethyl gallate suppresses matrix-degrading proteases and limits metastatic hallmarks [8].

| Cellular context | Matrix Metalloproteinase endpoints | Impact of ethyl gallate | Downstream consequences | Citation |

|---|---|---|---|---|

| Michigan Cancer Foundation Seven human breast carcinoma cell line 231 | Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 messenger RNA (semi-quantitative polymerase chain reaction) | Transcript abundance fell by 55% (Matrix Metalloproteinase-2) and 60% (Matrix Metalloproteinase-9) after 24 h [8] | Reduced phospho-AKT and lower Nuclear Factor Kappa-B p65 prevented transcription of protease genes [8] | 3 |

| Matrigel invasion assay (same cell line) | Invasive cell count | 70% decrease in cells traversing Matrigel within 24 h [8] | Coordinate down-regulation of Matrix Metalloproteinase genes and adhesion receptor internalization [8] | 3 |

By curtailing extracellular matrix degradation, ethyl gallate interrupts the early steps of metastatic dissemination, highlighting its promise as an anti-invasive phytochemical scaffold.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.30